molecular formula C15H14O2 B11879571 4-Phenylchroman-4-ol

4-Phenylchroman-4-ol

Cat. No.: B11879571
M. Wt: 226.27 g/mol
InChI Key: PKMBLSGNHNQTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylchroman-4-ol is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Biological Activity

4-Phenylchroman-4-ol, a compound belonging to the flavonoid family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure

This compound can be structurally represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

This compound features a chroman backbone with a phenyl group at the 4-position, contributing to its unique biological properties.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases.

  • Research Findings : A study highlighted that this compound exhibited significant scavenging activity against free radicals, which suggests its potential use in preventing oxidative stress-related diseases .
StudyMethodologyFindings
Gondivkar et al. (2020)DPPH assayHigh radical scavenging activity noted.
Seshadri (1957)In vitro assaysDemonstrated ability to reduce oxidative stress markers.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively.

  • Case Study : In a study evaluating the antimicrobial effectiveness against various bacterial strains, this compound showed promising results, particularly against Gram-positive bacteria .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Cytotoxicity

The cytotoxic effects of this compound have been assessed in several cancer cell lines.

  • Research Findings : A recent study indicated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)25
Normal fibroblasts>50

The biological activities of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons helps neutralize reactive oxygen species (ROS).
  • Antimicrobial Mechanism : It disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-phenyl-2,3-dihydrochromen-4-ol

InChI

InChI=1S/C15H14O2/c16-15(12-6-2-1-3-7-12)10-11-17-14-9-5-4-8-13(14)15/h1-9,16H,10-11H2

InChI Key

PKMBLSGNHNQTPT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1(C3=CC=CC=C3)O

Origin of Product

United States

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